Ethyl 2-(chlorosulfonyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLJSYHJIQREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103008-54-4 | |
| Record name | ethyl 2-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 Chlorosulfonyl Benzoate
Conventional Synthetic Pathways to Substituted Aryl Sulfonyl Chlorides
Traditional methods for synthesizing aryl sulfonyl chlorides, including the precursors for ethyl 2-(chlorosulfonyl)benzoate, have been well-established in organic chemistry. These routes typically involve multi-step processes that are effective but may present challenges in terms of reagent handling and reaction conditions.
Diazotization-Chlorosulfonylation of Anilines
A primary and widely used method for introducing a chlorosulfonyl group onto an aromatic ring is the Sandmeyer-type reaction involving the diazotization of an aniline (B41778) precursor, followed by reaction with sulfur dioxide and a chloride source. For the synthesis of the target compound's ester analogs, methyl 2-aminobenzoate (B8764639) is a common starting material. acs.org
The process begins with the conversion of the aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. researchgate.netresearchgate.net The resulting diazonium salt is then introduced into a solution containing sulfur dioxide and a copper catalyst, such as copper(I) chloride, which facilitates the substitution of the diazonium group with a sulfonyl chloride moiety. researchgate.netrsc.org
Research has shown that conducting these reactions in aqueous acidic media can offer considerable advantages over traditional methods that use acetic acid and require minimal water content. researchgate.net The use of water as a solvent can improve safety and environmental standing, and the desired sulfonyl chloride product often precipitates directly from the reaction mixture due to its low solubility, simplifying isolation and yielding products in good yields (>70%) and high purity. researchgate.net
| Precursor | Reagents | Key Conditions | Product | Yield | Reference |
| Methyl 2-aminobenzoate | 1. NaNO₂, HCl2. SO₂, CuCl, Acetic Acid | Diazotization followed by chlorosulfonylation | Mthis compound | High | acs.org, researchgate.net |
| Various anilines | 1. NaNO₂, HCl2. SO₂, CuCl, Water | Aqueous acidic conditions | Corresponding aryl sulfonyl chlorides | >70% | researchgate.net |
| Feedstock anilines | 1. NaNO₂, HCl2. DABSO (SO₂ surrogate), Cu catalyst | Sandmeyer-type reaction | Corresponding aryl sulfonyl chlorides | Good | organic-chemistry.org |
Oxidative Chlorination of Thioethers or Thiols
An alternative to the diazotization route is the oxidative chlorination of sulfur-containing precursors like thiols or thioethers. This method avoids the often-unstable diazonium intermediates. A relevant example is the synthesis of 2-chlorosulfonyl-3-methyl benzoate (B1203000), an analog of the target compound. In this pathway, 2-nitro-3-methyl benzoate is reacted with benzyl (B1604629) isothiourea hydrochloride in the presence of a base to form a stable benzyl thioether intermediate. google.com This intermediate can then be subjected to oxidative chlorination without the need for purification, representing a streamlined "cascade" approach. google.com
The oxidative chlorination step itself can be achieved using various reagents. A zirconium(IV) chloride-promoted oxidative chlorination has been reported for the conversion of thiols to sulfonyl chlorides. researchgate.net Other protocols utilize N-chlorosuccinimide or bleach (sodium hypochlorite) for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.org These methods are often praised for their operational simplicity and use of accessible reagents. organic-chemistry.org
| Precursor Type | Example Precursor | Key Reagents | Process | Product | Reference |
| Thioether | Benzyl thioether derived from 2-nitro-3-methyl benzoate | Oxidizing agent, Chlorine source | Cascade reaction, oxidative chlorination | 2-chlorosulfonyl-3-methyl benzoate | google.com |
| Thiol | 4-hydroxy-3-methoxybenzonitrile derived thiol | Zirconium(IV) chloride | Oxidative chlorination | Corresponding sulfonyl chloride | researchgate.net |
| S-Alkyl Isothiourea Salts | General S-alkyl isothiourea salts | Bleach (NaOCl) or NaClO₂ | Oxidative chlorosulfonation | Alkanesulfonyl chlorides | organic-chemistry.org |
Direct Sulfonation and Subsequent Chlorination Approaches
Direct electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing benzene (B151609) rings. In the context of producing aryl sulfonyl chlorides, this involves two main steps: sulfonation followed by chlorination. Benzene and its derivatives can be sulfonated using fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃). aakash.ac.inmasterorganicchemistry.com The electrophile in this reaction is SO₃ or its protonated form, which attacks the aromatic ring to form a benzenesulfonic acid. aakash.ac.inmasterorganicchemistry.com
The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). nih.gov However, this direct approach has significant limitations. The initial sulfonation step can be reversible, and controlling the position of substitution (regioselectivity) on an already substituted ring, such as ethyl benzoate, can be challenging, often leading to a mixture of ortho, meta, and para isomers. youtube.com
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also safer and more environmentally benign. These principles have been applied to the synthesis of aryl sulfonyl chlorides, leading to innovative strategies.
Continuous-Flow Synthesis for Enhanced Efficiency and Safety
Continuous-flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve unstable intermediates, such as diazotization. nih.govuc.pt The synthesis of mthis compound, a close analog of the ethyl ester, has been successfully demonstrated using a continuous-flow system. acs.orgresearchgate.net
In this process, a solution of methyl 2-aminobenzoate is continuously mixed with a stream of acid and sodium nitrite in a flow reactor to generate the diazonium salt in situ. acs.orgresearchgate.net This stream then immediately enters a second reactor for the chlorosulfonylation step. The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, minimizing the risk of runaway reactions and reducing the formation of hydrolysis byproducts, even at high acid concentrations. acs.orgresearchgate.net This method demonstrates remarkable efficiency, with reported throughputs capable of producing significant quantities of product per hour, making it suitable for industrial-scale production. acs.org
| Synthesis | Precursor | Reactor System | Key Advantages | Throughput | Reference |
| Continuous-Flow Diazotization-Chlorosulfonylation | Methyl 2-aminobenzoate | Three-inlet flow reactor followed by tandem tank reactor | Enhanced heat/mass transfer, inhibition of side reactions, improved safety, high efficiency | 18.45 kg/h of diazonium salt solution | acs.org, researchgate.net |
Green Chemistry Protocols for Sulfonyl Chloride Formation
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For sulfonyl chloride synthesis, this includes the use of safer solvents like water and readily available, less hazardous reagents.
As mentioned previously, performing the diazotization-chlorosulfonylation of anilines in aqueous media is a significant step towards a greener process. researchgate.net This approach avoids volatile and often toxic organic solvents like acetic acid, is safer, and can be easily scaled up. researchgate.net
Another green protocol involves the oxyhalogenation of thiols and disulfides using oxone (potassium peroxymonosulfate) in combination with a halide source like potassium chloride (KCl) in water. rsc.org This method is rapid, efficient, and proceeds at room temperature under mild conditions. It provides high yields of sulfonyl chlorides and avoids the use of harsh or toxic reagents, aligning perfectly with green chemistry goals. rsc.org The use of inorganic bases and aqueous systems in these protocols represents a significant advancement in the sustainable synthesis of this important class of compounds. researchgate.netnih.gov
| Green Protocol | Precursors | Reagents | Solvent | Key Features | Reference |
| Aqueous Diazotization | Electron-deficient/neutral anilines | NaNO₂, HCl, SO₂, CuCl | Water | Avoids organic solvents, direct precipitation of product, safer and scalable | researchgate.net |
| Oxyhalogenation | Thiols, Disulfides | Oxone, KCl | Water | Rapid, room temperature, high yields, mild conditions | rsc.org |
Photocatalytic Methods for Sulfonyl Chloride Generation
While specific photocatalytic methods for the synthesis of this compound are not extensively documented in current literature, general photocatalytic strategies for the generation of aryl sulfonyl chlorides have been developed and can be considered applicable. These methods represent a greener alternative to traditional approaches that often rely on harsh reagents.
One notable advancement is the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), for the synthesis of aryl sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method operates under visible light irradiation at room temperature and demonstrates high tolerance to a variety of functional groups, including esters, which is crucial for the synthesis of the target compound. acs.org The reaction proceeds via a photoinduced electron transfer mechanism, where the photocatalyst, upon light absorption, reduces the arenediazonium salt to form an aryl radical. This radical then reacts with sulfur dioxide to yield the corresponding arylsulfonyl radical, which is subsequently chlorinated to afford the final sulfonyl chloride product. acs.org
Another photocatalytic approach involves the oxidative chlorination of S-arylthioacetates. acs.org This method also utilizes a photocatalyst to generate the sulfonyl chloride under mild conditions. Although this approach is effective, its applicability can be limited by the availability of the corresponding arylthioacetate precursor. acs.org
These photocatalytic methods offer significant advantages, including the use of light as a traceless reagent and the potential for chromoselective synthesis, where the reaction outcome can be controlled by the wavelength of the incident light. mdpi.com The development of such processes using inexpensive and recyclable photocatalysts is a key area of research, aiming to replace more costly transition-metal-based catalysts like ruthenium complexes. acs.org
Table 1: Overview of a General Photocatalytic Method for Aryl Sulfonyl Chloride Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Arenediazonium Tetrafluoroborates | nih.govacs.org |
| Photocatalyst | Potassium Poly(heptazine imide) (K-PHI) | nih.govacs.org |
| Light Source | Visible Light (e.g., 465 nm or white light LED) | nih.gov |
| Reagents | In situ generated SO₂ and HCl (from thionyl chloride) | nih.govacs.org |
| Solvent | Acetonitrile (B52724) or Dichloromethane | nih.gov |
| Temperature | Room Temperature | nih.govacs.org |
| General Yields | 50-95% for various aryl sulfonyl chlorides | acs.org |
Note: This table represents a general method for aryl sulfonyl chlorides and is not specific to this compound.
Cascade and One-Pot Synthetic Procedures
This patented process involves the reaction of a 2-nitro-3-methyl benzoate derivative with benzyl isothiourea hydrochloride in the presence of a base to form a benzyl thioether intermediate. google.com This intermediate is not isolated but is directly subjected to an in-situ oxidation reaction to yield the final sulfonyl chloride product. google.com The use of a cascade approach eliminates the need for purification of the intermediate, thereby streamlining the process and making it more suitable for industrial production. google.com
Another general one-pot method for the synthesis of sulfonyl chlorides involves the reaction of thiols with sulfuryl chloride in the presence of a metal nitrate. oup.com This procedure is conducted under mild conditions in aprotic solvents and provides excellent yields for a variety of alkyl and aryl thiols. oup.com A palladium-catalyzed, one-pot process has also been developed for the preparation of aryl sulfonamides from arylboronic acids, where the aryl sulfonyl chloride is generated in situ and can be derivatized without isolation. nih.gov Such methodologies highlight the potential for developing a direct one-pot synthesis of this compound from suitable precursors.
Table 2: Example of a Cascade Synthesis for a Structurally Similar Aryl Sulfonyl Chloride
| Step | Description | Reagents | Reference |
|---|---|---|---|
| 1 | Formation of Benzyl Thioether Intermediate | 2-nitro-3-methyl benzoate, Benzyl isothiourea hydrochloride, Base (e.g., Cesium carbonate) | google.com |
| 2 | In-situ Oxidation | Oxidizing agent (e.g., Sodium hypochlorite (B82951) or Chlorine gas) | google.com |
Note: This table describes the synthesis of 2-chlorosulfonyl-3-methyl benzoate and serves as an illustrative example of a cascade process.
Process Optimization and Scale-Up Considerations for Industrial Production
The industrial production of aryl sulfonyl chlorides, including this compound, presents several challenges, primarily related to the hazardous nature of the reagents and the exothermic character of the reactions. mdpi.com The traditional batch production often involves the use of excess chlorosulfonic acid, which is highly corrosive and generates significant amounts of hydrogen chloride gas. mdpi.compageplace.de
Process optimization for industrial-scale synthesis focuses on improving safety, efficiency, and environmental footprint. A key development in this area is the implementation of continuous flow chemistry. mdpi.comresearchgate.net Continuous manufacturing offers several advantages over batch processing, including enhanced heat and mass transfer, better control over reaction parameters, and improved safety by minimizing the volume of hazardous materials at any given time. mdpi.comalmacgroup.com
A recent study detailed an automated continuous synthesis for the production of aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) in series. mdpi.comresearchgate.net This system allows for the safe handling of heated chlorosulfonic acid and provides a significant improvement in spacetime yield compared to batch processes. mdpi.comresearchgate.net The automation of the process reduces operator exposure and the potential for human error. mdpi.com
Another important aspect of scale-up is the development of robust and environmentally benign work-up procedures. An aqueous-based process for the preparation of aryl sulfonyl chlorides via a modified Sandmeyer reaction has been shown to be scalable. acs.org In this method, the product precipitates directly from the aqueous reaction mixture, simplifying isolation and minimizing the use of organic solvents. acs.org
The choice of reagents is also a critical factor. While chlorosulfonic acid is a common reagent, alternatives are continuously being explored to develop greener processes. mdpi.com The optimization of reaction conditions, such as temperature and reaction time, through Design of Experiments (DoE) is a valuable tool for maximizing yield and minimizing by-product formation in an industrial setting. mdpi.com
Table 3: Key Considerations for Industrial Scale-Up of Aryl Sulfonyl Chloride Synthesis
| Consideration | Challenges | Modern Solutions | Reference |
|---|---|---|---|
| Safety | Highly corrosive and hazardous reagents (e.g., Chlorosulfonic acid), exothermicity, gas evolution. | Continuous flow chemistry, automated process control, use of milder reagents. | mdpi.comresearchgate.netacs.org |
| Efficiency | Long reaction times, by-product formation, difficult work-up. | Continuous manufacturing (e.g., CSTRs), process optimization (DoE), one-pot procedures. | mdpi.comgoogle.comresearchgate.net |
| Environmental Impact | Use of excess hazardous reagents, generation of toxic by-products and waste. | Green chemistry approaches (e.g., photocatalysis), aqueous reaction media, development of recyclable catalysts. | acs.orgmdpi.comacs.org |
| Scalability | Heat and mass transfer limitations in large batch reactors. | Flow reactors (e.g., microreactors, CSTRs), numbering-up or sizing-up of continuous systems. | mdpi.comalmacgroup.com |
Reactivity and Derivatization Chemistry of Ethyl 2 Chlorosulfonyl Benzoate
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by various nucleophiles. This reactivity is the cornerstone of the derivatization of ethyl 2-(chlorosulfonyl)benzoate.
Formation of Sulfonamides with Various Amine Nucleophiles
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. This reaction typically proceeds with high efficiency in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The resulting 2-(ethoxycarbonyl)benzenesulfonamides are important structural motifs in many biologically active compounds.
The reaction is generally carried out in aprotic solvents such as acetone (B3395972) or dichloromethane. The choice of base can vary, with pyridine (B92270) often being employed. researchgate.net The nature of the amine nucleophile can range from simple aliphatic amines to more complex aromatic and heterocyclic amines, allowing for the generation of a diverse library of sulfonamide derivatives. For instance, the coupling of benzenesulfonyl chloride with various substituted aromatic amines has been reported to proceed smoothly, and this methodology is applicable to this compound. researchgate.net
The general reaction scheme is as follows:

A general representation of the reaction between a sulfonyl chloride and an amine to form a sulfonamide.
| Amine Nucleophile | Product |
| Primary Aliphatic Amine (R-NH₂) | Ethyl 2-(N-alkylsulfamoyl)benzoate |
| Secondary Aliphatic Amine (R₂NH) | Ethyl 2-(N,N-dialkylsulfamoyl)benzoate |
| Aniline (B41778) (C₆H₅NH₂) | Ethyl 2-(N-phenylsulfamoyl)benzoate |
| Benzylamine (C₆H₅CH₂NH₂) | Ethyl 2-(N-benzylsulfamoyl)benzoate |
This table provides examples of sulfonamides that can be synthesized from the reaction of this compound with various amine nucleophiles.
Synthesis of Sulfonate Esters with Alcoholic Nucleophiles
In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols and phenols to produce the corresponding sulfonate esters. These reactions are also typically performed in the presence of a base, such as pyridine, to scavenge the HCl generated. The resulting sulfonate esters are themselves useful intermediates in a variety of organic transformations.
The synthesis of sulfonate esters from sulfonyl chlorides and alcohols or phenols is a well-established transformation. For example, a variety of arylsulfonates have been synthesized from the reaction of sulfonyl chlorides with phenol (B47542) derivatives. nih.gov This methodology can be extended to this compound to produce a range of O-substituted derivatives.
The general reaction is depicted below:

A general representation of the reaction between a sulfonyl chloride and an alcohol to form a sulfonate ester.
| Alcoholic Nucleophile | Product |
| Methanol (CH₃OH) | Ethyl 2-(methoxysulfonyl)benzoate |
| Phenol (C₆H₅OH) | Ethyl 2-(phenoxysulfonyl)benzoate |
| Ethanolamine (HOCH₂CH₂NH₂) | Ethyl 2-((2-hydroxyethyl)sulfamoyl)benzoate |
This table illustrates the types of sulfonate esters that can be formed from this compound and various alcoholic nucleophiles.
Generation of Sulfones through Organometallic or Radical Pathways
The synthesis of sulfones from this compound can be achieved through reactions with organometallic reagents, such as Grignard reagents or organocuprates. These reactions involve the displacement of the chloride ion by a carbanion equivalent, forming a new carbon-sulfur bond. For instance, the reaction of sulfonyl chlorides with Grignard reagents is a known method for the preparation of sulfones. chegg.com
Alternatively, radical-mediated pathways can also be employed for the synthesis of sulfones. These methods often involve the generation of a sulfonyl radical from the sulfonyl chloride, which then reacts with a suitable coupling partner.
Interconversion to Sulfinic Acids and Related Species
The reduction of sulfonyl chlorides to the corresponding sulfinic acids is a less common but synthetically useful transformation. This can be achieved using various reducing agents. The resulting sulfinic acids are valuable intermediates that can be further transformed into a variety of other sulfur-containing compounds. For example, the reduction of sulfonyl chlorides can be accomplished using reagents like sodium sulfite.
Transformations Involving the Benzoate (B1203000) Ester Group
While the sulfonyl chloride is the more reactive of the two functional groups, the ethyl benzoate moiety can also be selectively transformed.
Hydrolysis of the Ethyl Ester to Corresponding Carboxylic Acids
The ethyl ester group of this compound and its derivatives can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is particularly useful when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or other derivatizations.
Base-promoted hydrolysis, often referred to as saponification, is a common method for this conversion. sserc.org.uksserc.org.uk The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid. For example, the hydrolysis of ethyl benzoate to benzoic acid is a standard laboratory procedure. sserc.org.uksserc.org.uk This method can be applied to the sulfonamide derivatives of this compound to produce 2-sulfamoylbenzoic acid derivatives. researchgate.net
The general scheme for the hydrolysis is as follows:

A general representation of the base-promoted hydrolysis of an ester to a carboxylic acid.
| Starting Material | Product |
| Ethyl 2-(N-phenylsulfamoyl)benzoate | 2-(N-Phenylsulfamoyl)benzoic acid |
| Ethyl 2-(N,N-diethylsulfamoyl)benzoate | 2-(N,N-Diethylsulfamoyl)benzoic acid |
| Ethyl 2-(phenoxysulfonyl)benzoate | 2-(Phenoxysulfonyl)benzoic acid |
This table shows examples of carboxylic acids that can be obtained from the hydrolysis of the corresponding ethyl esters derived from this compound.
Transesterification Reactions with Alternative Alcohols
The ethyl ester functionality of this compound can be exchanged with other alcohols through transesterification. This reaction is typically catalyzed by either an acid or a base, or can be achieved under thermal conditions, to produce a new ester and ethanol (B145695). The general mechanism involves the nucleophilic attack of an alternative alcohol on the carbonyl carbon of the ester.
The choice of catalyst is crucial. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the incoming alcohol. Base catalysts, such as sodium methoxide (B1231860) or sodium ethoxide, function by deprotonating the incoming alcohol, increasing its nucleophilicity.
The reaction equilibrium can be shifted toward the product by using a large excess of the new alcohol or by removing the ethanol as it is formed. This method allows for the incorporation of more complex or functionally diverse alcohol moieties into the benzoate structure, while preserving the reactive chlorosulfonyl group for subsequent chemical modifications. For instance, the reaction with 2-(2-methoxyethoxy)ethanol (B87266) would yield 2-(2-methoxyethoxy)this compound, a derivative with altered physical properties such as solubility and polarity. chemrxiv.org
Another approach involves the use of reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which can esterify carboxylic acids under thermal, near-neutral conditions, proceeding through a β-silyl carbocation intermediate. mdpi.com While this is an esterification rather than a transesterification, it represents a modern method for creating specialized esters that could theoretically be applied to the corresponding carboxylic acid, 2-(chlorosulfonyl)benzoic acid.
Table 1: Examples of Transesterification and Esterification Approaches This table illustrates general methodologies applicable to the transformation of the ester group in compounds like this compound.
| Starting Material Type | Reagent/Alcohol | Catalyst/Conditions | Product Type |
| Ethyl Benzoate | Methanol | H₂SO₄ (cat.) | Methyl Benzoate |
| Ethyl Benzoate | Propanol | NaOPr (cat.), Heat | Propyl Benzoate |
| Carboxylic Acid | 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Heat (Toluene, reflux) | 2-(Trimethylsilyl)ethyl Ester |
Palladium-Catalyzed and Other Transition Metal-Mediated Transformations
Transition metal catalysis, particularly using palladium, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, transformations that are central to modern organic synthesis. acs.org The sulfonyl chloride group in this compound can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. This reactivity is significant because it allows the sulfonyl group, often considered a robust directing group or protecting group, to be replaced with a new substituent. Palladium typically catalyzes the desulfonylative cross-coupling of arylsulfonyl chlorides, where the catalyst inserts into the carbon-sulfur bond, enabling the formation of new carbon-carbon bonds. nih.gov
Allylic Substitution Reactions Utilizing Ligand Systems
Palladium-catalyzed allylic substitution, often known as the Tsuji-Trost reaction, is a fundamental transformation that involves the substitution of a leaving group at an allylic position by a nucleophile. acs.org The reaction proceeds via a characteristic η³-allyl palladium intermediate. The choice of phosphine (B1218219) ligands is critical for controlling the regioselectivity and stereoselectivity of the reaction. nih.gov
While this compound itself does not possess an allylic system, it can be incorporated into a larger molecule that does. For example, a substrate could be designed where an allylic acetate (B1210297) or carbonate is present on a side chain attached to the aromatic ring. In such a case, the palladium catalyst, supported by ligands like triphenylphosphine (B44618) (PPh₃) or bis(diphenylphosphino)ferrocene (dppf), would facilitate the substitution of the allylic leaving group. nih.gov The this compound moiety would remain intact during this process, provided the nucleophile used is soft and does not preferentially attack the sulfonyl chloride. This strategy allows for the late-stage functionalization of complex molecules containing the sulfonylbenzoate scaffold.
Cross-Coupling Methodologies
Aryl sulfonyl chlorides have emerged as effective electrophiles in palladium-catalyzed cross-coupling reactions, serving as alternatives to the more common aryl halides. acs.orgnih.gov This desulfinylative coupling involves the oxidative addition of the palladium(0) catalyst into the aryl carbon–sulfur bond of the sulfonyl chloride.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an electrophile, can be successfully applied to aryl sulfonyl chlorides. acs.org This reaction creates a new carbon-carbon bond, replacing the sulfonyl chloride group with the organic moiety from the boronic acid. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine or N-heterocyclic carbene (NHC) ligand, in the presence of a base like K₂CO₃ or Na₂CO₃. acs.orgresearchgate.net This methodology allows for the synthesis of various biaryl compounds from this compound.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org Aryl sulfonyl chlorides can be coupled with aryl-, alkenyl-, and allylzinc compounds using a palladium catalyst, often Pd(PPh₃)₄. thieme-connect.comorganic-chemistry.org This reaction is notable for its high functional group tolerance, a characteristic of organozinc reagents which are less basic than their organolithium or Grignard counterparts. youtube.com Nickel catalysts can also be employed for these transformations. wikipedia.org
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Sulfonyl Chlorides This table summarizes typical reaction conditions for Suzuki and Negishi couplings using aryl sulfonyl chlorides as electrophiles, which are applicable to this compound.
| Coupling Reaction | Nucleophile | Catalyst System | Base | Solvent | Typical Yields | Ref. |
| Suzuki-Miyaura | Arylboronic Acid | 1.5 mol% Pd₂(dba)₃, 6 mol% NHC Ligand | Na₂CO₃ (3 equiv) | THF | Good to Excellent | acs.org |
| Suzuki-Miyaura | Alkenylboronic Acid | 8-10 mol% Pd(PPh₃)₄ | K₂CO₃ (2-3 equiv) | THF | Moderate to Good | acs.org |
| Negishi | Arylzinc Chloride | 5 mol% Pd(PPh₃)₄ | N/A | THF | Good | thieme-connect.com |
| Negishi | Alkenylzinc Chloride | 5 mol% Pd(PPh₃)₄ | N/A | THF | Moderate | thieme-connect.com |
Intramolecular Cyclization Reactions Leading to Fused Ring Systems
The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic ring systems. These reactions typically involve a two-step sequence: first, the sulfonyl chloride is reacted with a suitable nucleophile, and second, a subsequent intramolecular cyclization occurs.
A primary application is the synthesis of 1,2-benzisothiazole-1,1-dioxides, a class of compounds that includes the artificial sweetener saccharin (B28170) and other biologically active molecules. researchgate.netrsc.org For example, after converting the sulfonyl chloride of this compound to a primary sulfonamide (by reaction with ammonia), the resulting ethyl 2-(aminosulfonyl)benzoate can undergo intramolecular cyclization. Treatment with a strong base can deprotonate the sulfonamide nitrogen, which then acts as a nucleophile, attacking the ester carbonyl to form the five-membered sultam ring characteristic of saccharin.
More complex fused systems can be generated by using more elaborate nucleophiles in the initial step. For instance, condensation of a derivative like methyl 2-(aminosulfonyl)benzoate with dilithiated β-ketoesters leads directly to 3-substituted 1,2-benzisothiazole-1,1-dioxides. researchgate.net Similarly, the intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulfonamides can produce these fused ring systems, albeit sometimes in low yields. rsc.org These strategies highlight a powerful route to heterocyclic scaffolds where the benzene (B151609) ring and the sulfonyl group of the starting material become part of a newly formed bicyclic or polycyclic structure. nih.gov
Applications of Ethyl 2 Chlorosulfonyl Benzoate in Organic Synthesis
Role as a Versatile Building Block for Diverse Organic Scaffolds
The presence of two distinct reactive sites in ethyl 2-(chlorosulfonyl)benzoate makes it a valuable starting material for constructing a variety of organic structures. The sulfonyl chloride and ethyl ester groups can be selectively targeted to introduce different functionalities, leading to the formation of diverse molecular scaffolds.
The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles. This allows for the introduction of sulfonamide, sulfonate ester, and sulfone moieties. Arylsulfonyl chlorides are established precursors for a multitude of functional groups. orgsyn.org For instance, reaction with primary or secondary amines yields sulfonamides, a common functional group in many pharmaceuticals. nih.gov Similarly, reaction with alcohols or phenols affords sulfonate esters.
The ethyl ester group, on the other hand, can participate in reactions such as hydrolysis, aminolysis, and Claisen condensation. fiveable.melibretexts.org Hydrolysis, under acidic or basic conditions, converts the ester to a carboxylic acid, which can then be used in further transformations. libretexts.org Aminolysis provides a route to amides, while the Claisen condensation allows for the formation of β-keto esters, important intermediates in the synthesis of various organic compounds. fiveable.melibretexts.org
The combination of these reactive groups on a single aromatic ring provides a powerful tool for synthetic chemists, enabling the sequential or orthogonal functionalization of the molecule to build complex structures.
Table 1: Potential Reactions of this compound Functional Groups
| Functional Group | Reagent/Condition | Product Functional Group |
| Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide |
| Sulfonyl Chloride | Alcohol/Phenol (B47542) | Sulfonate Ester |
| Sulfonyl Chloride | Organometallic Reagents | Sulfone |
| Ethyl Ester | H₂O/H⁺ or OH⁻ | Carboxylic Acid |
| Ethyl Ester | Ammonia/Amine | Amide |
| Ethyl Ester | Another Ester/Base | β-Keto Ester |
Synthesis of Complex Polyfunctionalized Aromatic Compounds
The ortho-disposed ethyl ester and chlorosulfonyl groups on the benzene (B151609) ring of this compound allow for the synthesis of highly functionalized aromatic compounds. The ability to selectively react one group while leaving the other intact is key to its utility in this context.
For example, the sulfonyl chloride can be converted to a sulfonamide, and the resulting product can then undergo further reactions at the ester position. This could involve hydrolysis of the ester to the carboxylic acid, followed by amide coupling to introduce another substituent. This stepwise approach allows for the controlled construction of complex molecules with multiple, distinct functional groups arranged in a specific orientation on the aromatic ring.
The synthesis of such polyfunctionalized aromatics is crucial in medicinal chemistry and materials science, where the precise arrangement of different functional groups can dictate the biological activity or physical properties of the molecule.
Enabling Syntheses of Heterocyclic Systems Containing Sulfur and Oxygen Linkages
Aryl sulfonyl chlorides are well-known precursors for the synthesis of various sulfur-containing heterocyclic compounds. google.com The chlorosulfonyl group can react with appropriate bifunctional nucleophiles to form cyclic structures. Given that this compound also contains an ester group, it has the potential to participate in cyclization reactions that form heterocyclic systems incorporating both sulfur and oxygen atoms.
For instance, intramolecular reactions could be envisioned where a nucleophile, introduced via the sulfonyl chloride group, subsequently reacts with the ester carbonyl to form a ring. Alternatively, the ester group could be modified first to introduce a reactive site that can then undergo an intramolecular reaction with the sulfonyl chloride.
While specific examples starting from this compound are not prominently documented, the general strategy of using bifunctional aromatic compounds to construct heterocycles is a common and powerful tool in organic synthesis. The synthesis of such heterocycles is of great interest due to their prevalence in biologically active compounds.
Development of Novel Reagents and Catalysts from this compound Precursors
The reactivity of the sulfonyl chloride group in this compound can be harnessed to develop new reagents and catalysts. By attaching specific functional moieties to the sulfonyl group, it is possible to create molecules with tailored properties.
For example, the attachment of a chiral amine to the sulfonyl chloride group would result in a chiral sulfonamide. This new molecule could potentially act as a chiral ligand for a metal catalyst or as an organocatalyst for asymmetric transformations. The ethyl ester group could also be modified to fine-tune the steric and electronic properties of the resulting catalyst or to provide a secondary binding site.
The development of new catalysts is a continuous effort in chemical research, aiming for more efficient, selective, and environmentally friendly chemical processes. The modular nature of this compound, allowing for the introduction of various functionalities, makes it an interesting platform for the design and synthesis of novel catalytic systems.
Applications in Medicinal Chemistry and Agrochemical Research
Design and Synthesis of Bioactive Sulfonamide Derivatives
The sulfonamide functional group is a key pharmacophore found in numerous approved drugs, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.net Ethyl 2-(chlorosulfonyl)benzoate serves as a valuable precursor for creating novel sulfonamide derivatives with tailored biological properties. impactfactor.orgnih.gov
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are the most prominent class of CAIs. This compound can be utilized to synthesize novel sulfonamide-based CAIs. For instance, coumarin-based sulfonamides have been developed as selective inhibitors of specific CA isoforms, such as CA IX and CA XII, which are implicated in cancer. nih.gov The design of these inhibitors often involves reacting a substituted aminocoumarin with a sulfonyl chloride, a reaction for which this compound could be a suitable starting material to introduce the sulfonamide--linked benzoate (B1203000) moiety.
The HIV-1 capsid protein is a critical component of the virus and has emerged as a promising target for antiretroviral therapy. nih.govnih.gov Small molecules that bind to the capsid can disrupt its assembly and function, thereby inhibiting viral replication. nih.gov While direct examples of using this compound for HIV-1 capsid inhibitors are not prevalent in the provided search results, the general strategy of developing inhibitors based on benzoate scaffolds is relevant. For example, PF-74, a known HIV-1 capsid inhibitor, demonstrates the potential of small molecules to target the capsid protein. nih.gov The chemical scaffold of this compound could be theoretically modified and incorporated into novel structures designed to interact with the HIV-1 capsid, although specific research in this area is not detailed in the provided results.
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, and its inhibition is a target for anti-inflammatory drug development. nih.govnih.gov Indole-based inhibitors of cPLA2α have been developed, some of which incorporate a sulfonamide group. nih.gov Although the provided information does not directly link this compound to the synthesis of these specific cPLA2α modulators, the presence of the sulfonamide moiety in active compounds like efipladib (B1671127) highlights the importance of this functional group in designing potent and selective inhibitors. nih.gov The reactivity of this compound makes it a potential building block for creating new cPLA2α inhibitors with a benzoate-sulfonamide structure.
Microtubules are dynamic protein polymers essential for cell division, making them a key target for anticancer drugs. nih.govmdpi.complos.orgnih.gov A class of (E)-N-aryl-2-arylethenesulfonamide analogues has been identified as potent microtubule-targeted anticancer agents. nih.gov The synthesis of these compounds involves the condensation of an arylsulfamoylacetic acid ethyl ester with an aldehyde. nih.gov The arylsulfamoylacetic acid ethyl ester itself is prepared by reacting ethyl 2-(chlorosulfonyl)acetate with an aniline (B41778). nih.gov While this specific example uses ethyl 2-(chlorosulfonyl)acetate, the underlying principle of using a sulfonyl chloride-containing ester to build the sulfonamide core is directly applicable to this compound for the synthesis of related structures with potential microtubule-targeting activity.
Contribution to Agrochemical Innovation
Beyond its applications in medicine, this compound is a significant intermediate in the agrochemical industry, particularly in the synthesis of herbicides.
Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS) in plants, which is crucial for the biosynthesis of branched-chain amino acids. nih.govnih.govresearchgate.net This inhibition leads to the cessation of plant growth and eventual death of susceptible weeds. researchgate.net
This compound's structural relative, methyl 2-(chlorosulfonyl)-3-methylbenzoate, is a key intermediate in the production of the sulfonylurea herbicide triflusulfuron-methyl (B1682544). google.comwipo.int Triflusulfuron-methyl is used for post-emergence control of broadleaf weeds in sugar beet crops. nih.govresearchgate.net The synthesis involves the reaction of the sulfonyl chloride intermediate with other components to build the final herbicide molecule. wipo.int Similarly, chlorimuron-ethyl, another sulfonylurea herbicide, is an ethyl benzoate derivative containing a sulfonylurea linkage, further illustrating the importance of this structural motif in herbicidal activity. nih.govdrugfuture.comchembk.com
Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives
The strategic modification of lead compounds is a cornerstone of modern drug discovery and agrochemical development. Understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount in optimizing efficacy and selectivity. While direct and extensive SAR studies on derivatives of this compound are not widely reported, valuable insights can be drawn from studies on structurally related compounds where the core scaffold is utilized in the synthesis of bioactive agents.
A notable area of investigation is the synthesis of novel carboxamide compounds with potential herbicidal and antifungal properties. In this context, a related compound, ethyl 2-(chlorosulfonyl)acetate, has been employed as a key building block to introduce the arylsulfonyl moiety. The subsequent derivatization and biological evaluation of the resulting carboxamides provide a framework for understanding the SAR of this class of compounds.
In a study focused on developing new agricultural fungicides and herbicides, a series of novel carboxamide compounds containing piperazine (B1678402) and arylsulfonyl moieties were synthesized. The arylsulfonyl fragment was introduced through the reaction of an aniline derivative with ethyl 2-(chlorosulfonyl)acetate. The resulting arylsulfamoylacetic acid ethyl esters were then further modified to yield the final bioactive compounds. The investigation into the biological activities of these derivatives revealed important structural requirements for their herbicidal and antifungal effects.
The SAR study of these novel carboxamides highlighted several key features:
Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring of the arylsulfonyl group significantly influenced the biological activity. It was observed that specific substitution patterns could enhance either the herbicidal or the antifungal properties of the derivatives.
The Carboxamide Moiety: Modifications to the carboxamide portion of the molecule also played a crucial role in determining the potency and selectivity of the compounds.
The Piperazine Ring: The presence and substitution pattern of the piperazine ring were found to be critical for the observed biological activities, suggesting its involvement in the interaction with the biological target.
The findings from these SAR studies are instrumental in guiding the design of more potent and selective herbicidal and antifungal agents. Although these studies utilized ethyl 2-(chlorosulfonyl)acetate, the principles of molecular interactions and the influence of specific structural motifs are highly relevant for predicting the potential of derivatives synthesized from this compound.
Below is a data table summarizing the conceptual structure-activity relationships for bioactive derivatives in agrochemical research, based on analogous studies.
| Derivative Class | Structural Modification | Impact on Bioactivity | Key Findings |
| Arylsulfonyl Carboxamides | Substitution on the aryl ring | Modulates herbicidal and antifungal activity | Electron-withdrawing or -donating groups at specific positions can enhance potency. |
| Arylsulfonyl Carboxamides | Alterations in the carboxamide linker | Affects potency and selectivity | The length and flexibility of the linker can influence target binding. |
| Arylsulfonyl Carboxamides | Substitution on the piperazine ring | Critical for activity | Specific substituents can improve pharmacokinetic properties and target interaction. |
Prodrug Strategies Involving this compound Derivatives
A prodrug is an inactive or less active drug derivative that is converted into the active form within the body through enzymatic or chemical reactions. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion.
Despite the potential of this compound as a versatile chemical intermediate for the synthesis of various sulfonamide-containing compounds, a review of the current scientific literature does not reveal any specific research or applications involving the use of its derivatives in prodrug strategies. The primary focus of research involving this compound and its close analogs appears to be on the direct synthesis and evaluation of bioactive molecules rather than on the development of prodrugs.
Therefore, while the sulfonamide functional group, which can be readily introduced using this compound, is present in many established drugs and could theoretically be incorporated into a prodrug design, there is no direct evidence to date of such strategies being actively pursued or reported for derivatives of this specific compound. Future research may explore this avenue to enhance the therapeutic potential of novel sulfonamides derived from this compound.
Advanced Analytical Methodologies for Characterization of Derived Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments are employed to piece together the molecular framework of derivatives of ethyl 2-(chlorosulfonyl)benzoate.
In the ¹H NMR spectrum of a typical sulfonamide derivative, such as an N-substituted ethyl 2-(sulfamoyl)benzoate, characteristic signals would be observed for the aromatic protons, the ethyl group of the benzoate (B1203000) ester, and the protons of the N-substituent. The aromatic protons typically appear as a complex multiplet in the range of 7.5-8.1 ppm. The quartet and triplet of the ethyl ester group are usually found around 4.4 ppm and 1.4 ppm, respectively. The chemical shifts of the protons on the N-substituent will vary depending on its nature.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a derivative of this compound, signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group and N-substituent would be expected.
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the identification of adjacent protons in the structure.
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. chemicalbook.com
HMBC spectra reveal correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. chemicalbook.com
| NMR Data for a Representative Derivative: Ethyl 2-(morpholinosulfonyl)benzoate | |
| Technique | Observed Chemical Shifts (ppm) and Couplings |
| ¹H NMR (CDCl₃) | δ 7.9-8.1 (m, 1H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.75 (t, J=4.8 Hz, 4H, morpholine-H), 3.15 (t, J=4.8 Hz, 4H, morpholine-H), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 166.5 (C=O), 138.0 (C-S), 132.5 (C-CO), 131.8 (Ar-CH), 130.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 66.5 (morpholine-C), 62.0 (OCH₂CH₃), 46.0 (morpholine-C), 14.2 (OCH₂CH₃) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This technique is significantly more accurate than standard mass spectrometry. For derivatives of this compound, HRMS would be used to confirm the successful incorporation of the desired amine or alcohol and the loss of the chlorine atom. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
| HRMS Data for a Representative Derivative: Ethyl 2-(benzylsulfamoyl)benzoate | |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Calculated [M+H]⁺ | C₁₆H₁₈NO₄S⁺: 320.0951 |
| Observed [M+H]⁺ | 320.0955 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of derivatives of this compound, FTIR is particularly useful for confirming the presence of the key functional groups.
For a sulfonamide derivative, the FTIR spectrum would be expected to show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹), the C=O stretching of the ester group (around 1720 cm⁻¹), and the N-H stretching of the sulfonamide (for primary and secondary amines, around 3300 cm⁻¹). The disappearance of the strong S-Cl stretching band from the starting material provides evidence of a successful reaction.
| FTIR Data for a Representative Derivative: Ethyl 2-(N-phenylsulfamoyl)benzoate | |
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch | 3280 |
| C-H Aromatic Stretch | 3070 |
| C-H Aliphatic Stretch | 2980 |
| C=O Ester Stretch | 1725 |
| C=C Aromatic Stretch | 1600, 1490 |
| S=O Asymmetric Stretch | 1345 |
| S=O Symmetric Stretch | 1165 |
| C-O Ester Stretch | 1250 |
X-ray Crystallography for Definitive Solid-State Structure Determination
When a crystalline solid of a derivative can be obtained, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and stereochemistry of the molecule. For example, the crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, a complex derivative, has been determined, confirming the connectivity and conformation of the molecule in the solid state. chemicalbook.com
Chromatographic Methods for Purity and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of the synthesized derivatives and for separating components of a reaction mixture.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. For derivatives of this compound, reversed-phase HPLC with a UV detector is commonly employed. The purity of the synthesized compound can be determined by the presence of a single major peak in the chromatogram. The retention time of the peak is a characteristic of the compound under specific chromatographic conditions (e.g., column, mobile phase composition, flow rate).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques that is particularly useful for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information on each component as it elutes from the GC column. While many sulfonamide derivatives may not be sufficiently volatile for GC analysis without derivatization, GC-MS can be a valuable tool for analyzing less polar derivatives or for monitoring the disappearance of starting materials.
| Chromatographic Method | Application | Typical Conditions |
| HPLC | Purity assessment of sulfonamide and sulfonate ester derivatives. | Column: C18 reversed-phase; Mobile Phase: Gradient of water and acetonitrile (B52724) with a small amount of acid (e.g., formic acid or trifluoroacetic acid); Detection: UV at 254 nm. |
| GC-MS | Analysis of volatile starting materials and less polar derivatives. | Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Injection: Split/splitless; Detection: Mass spectrometry (electron ionization). |
Conclusion and Future Research Directions
Synthesis and Reactivity Outlook for Ethyl 2-(Chlorosulfonyl)benzoate
The future of synthesizing this compound and related compounds will likely be driven by the pursuit of more efficient and sustainable methods. Traditional routes to aromatic sulfonyl chlorides often involve reagents like chlorosulfonic acid, which can be harsh and generate significant waste. bldpharm.comgoogle.com A promising alternative lies in the Sandmeyer-type reactions, where arenediazonium salts react with sulfur dioxide in the presence of a copper catalyst. smolecule.com Recent advancements have focused on photocatalytic methods, which offer milder reaction conditions. smolecule.com For instance, the use of heterogeneous photocatalysts like potassium poly(heptazine imide) has shown success in converting arenediazonium salts to sulfonyl chlorides with high yields under visible light. smolecule.com
Another avenue for innovation is the development of methods that avoid hazardous reagents altogether. The use of stable sulfur dioxide surrogates, such as the DABCO-SO2 complex (DABSO), in conjunction with anilines presents a safer and more practical approach for synthesizing sulfonyl chlorides. sigmaaldrich.com Furthermore, oxidative chlorination of various sulfur-containing starting materials, including thiols and thioacetates, offers a versatile synthetic strategy. google.com A patent for the synthesis of the structurally similar 2-chlorosulfonyl-3-methyl benzoate (B1203000) highlights a cascade method starting from 2-nitro-3-methyl benzoate and benzyl (B1604629) isothiourea hydrochloride, which avoids the isolation of intermediates and aligns with green chemistry principles. google.com
The reactivity of this compound is centered around the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. quora.com This reactivity is fundamental to its utility as a building block in organic synthesis. Future research will likely explore its reactions with a broader range of nucleophiles to access novel molecular architectures. The development of reactions that proceed under milder conditions with higher selectivity will be a key focus.
Expanding the Scope of Applications in Organic and Medicinal Chemistry
The primary application of sulfonyl chlorides like this compound is in the synthesis of sulfonamides, a critical pharmacophore in a vast number of therapeutic agents. quora.com Sulfonamides exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. sigmaaldrich.comacs.org The future will see the continued use of this compound and its derivatives in the generation of new sulfonamide libraries for drug discovery. The ability to easily introduce the ethyl benzoate moiety allows for further structural modifications, which is a valuable feature in the optimization of lead compounds in medicinal chemistry.
Beyond traditional sulfonamides, the reactivity of the sulfonyl chloride group can be harnessed to create other important functional groups. For example, reaction with alcohols and phenols yields sulfonate esters, which are also of interest in medicinal chemistry and as leaving groups in organic reactions. nih.gov The exploration of this compound in the synthesis of novel heterocyclic compounds and complex molecular scaffolds is an area ripe for investigation. The presence of both an ester and a sulfonyl chloride group on the same aromatic ring offers opportunities for sequential and regioselective functionalization, leading to structurally diverse molecules with potential applications in materials science and as chemical probes. orgsyn.org
Integration of Advanced Computational and Analytical Approaches
Modern computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to study reaction mechanisms, predict regioselectivity, and elucidate the electronic structure of the molecule and its transition states. google.com Such computational insights can guide the design of more efficient synthetic routes and help in the rational design of new derivatives with desired properties. While specific computational studies on this compound are scarce, the methodologies are well-established for the broader class of sulfonyl chlorides. google.com
In terms of analytical characterization, a combination of spectroscopic and chromatographic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of this compound and its derivatives. chemsrc.com Infrared (IR) spectroscopy can confirm the presence of the characteristic sulfonyl chloride and ester functional groups. Mass spectrometry provides accurate molecular weight determination. chemsrc.com Given the reactive nature of sulfonyl chlorides, analytical methods often require careful consideration of stability. chemscene.com Techniques like normal-phase chromatography may be more suitable than reverse-phase HPLC with aqueous mobile phases. chemscene.com Derivatization is also a common strategy to enhance stability and detectability for analytical purposes. chemscene.com Future analytical work will likely focus on developing rapid and sensitive in-process monitoring techniques to control the synthesis and reactions of this compound.
Emerging Trends in Green Chemistry and Sustainable Synthesis of Sulfonyl Compounds
The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including sulfonyl chlorides. A major trend is the move away from stoichiometric and often hazardous chlorinating and sulfonating agents towards catalytic and more environmentally benign alternatives. bldpharm.comuni-muenchen.de The use of photocatalysis, as mentioned earlier, is a prime example of a greener approach. smolecule.comsigmaaldrich.com
Another key aspect of sustainable synthesis is atom economy. Processes that minimize the formation of byproducts are highly desirable. The development of one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel without the need for intermediate purification can significantly reduce waste and energy consumption. google.com The use of recyclable catalysts and solvents with lower environmental impact are also central to green chemistry. chemicalbook.com For instance, research into solid-supported reagents and catalysts for sulfonation reactions is an active area. The synthesis of sulfonic acids from halides and thiourea (B124793) dioxide using air as a green oxidant represents a sustainable and mild one-step strategy. google.com These emerging trends will undoubtedly shape the future production methods for this compound and other valuable sulfonyl compounds, making their synthesis more efficient, safer, and environmentally friendly. nih.gov
Q & A
Q. What synthetic routes are effective for preparing Ethyl 2-(chlorosulfonyl)benzoate, and how can reaction conditions be optimized?
this compound can be synthesized via sulfonation of ethyl 2-aminobenzoate followed by chlorination. Key steps include:
- Sulfonation : Reacting ethyl 2-aminobenzoate with concentrated sulfuric acid at 0–5°C to introduce the sulfonyl group.
- Chlorination : Treating the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine .
Optimization Tips : - Use anhydrous conditions to minimize hydrolysis of the chlorosulfonyl group.
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect SO₂Cl formation.
- Purify via recrystallization from non-polar solvents (e.g., hexane) to enhance yield (typically 60–75%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : The aromatic protons in the benzoate ring appear as a multiplet (δ 7.5–8.5 ppm), while the ethyl ester group shows a triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.3 ppm, CH₂). The chlorosulfonyl group induces deshielding in adjacent carbons .
- FT-IR : Strong S=O stretches at ~1370 cm⁻¹ and 1150 cm⁻¹ confirm the sulfonyl chloride moiety.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 262 (M⁺) and fragment ions corresponding to ClSO₂ loss .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?
The chlorosulfonyl group is highly electrophilic, making it reactive toward nucleophiles (e.g., amines, alcohols). Key considerations:
- Mechanism : The reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride elimination.
- Kinetics : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state. For example, reaction rates with aniline in DMF are 3× faster than in THF .
- Side Reactions : Competing hydrolysis can occur if moisture is present, yielding sulfonic acid derivatives. Use molecular sieves or anhydrous MgSO₄ to suppress this .
Q. What experimental protocols are recommended for evaluating the biological activity of this compound?
- Antimicrobial Assays :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 1–100 µg/mL. Measure minimum inhibitory concentrations (MICs) after 24 hours .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Compare with control compounds like chloramphenicol .
- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. The sulfonyl group may act as a hydrogen-bond acceptor, enhancing binding affinity .
Q. How can computational modeling predict the reactivity and stability of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electron density maps. The chlorosulfonyl group exhibits a partial positive charge (Δ+ ~0.45) on sulfur, explaining its electrophilicity .
- Solvent Effects : Use COSMO-RS models to predict solubility in solvents like acetonitrile or dichloromethane. Poor solubility in water (logP ~2.8) correlates with experimental data .
- Degradation Pathways : Simulate hydrolysis pathways using transition state theory. Activation energy for Cl⁻ displacement by H₂O is ~25 kcal/mol, indicating moderate stability under ambient conditions .
Q. How do structural modifications (e.g., substituent effects) alter the physical properties of this compound?
- Electronic Effects : Electron-withdrawing groups (e.g., nitro at the para position) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with amines by 40% .
- Steric Effects : Bulky substituents (e.g., tert-butyl) on the benzoate ring reduce reactivity due to hindered access to the sulfonyl group.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, making the compound suitable for reactions below this threshold .
Data Contradiction Analysis
Q. Discrepancies in reported reaction yields: How to resolve inconsistencies in synthetic protocols?
Variations in yield (e.g., 60% vs. 75%) often arise from:
- Purity of Starting Materials : Impurities in ethyl 2-aminobenzoate can lower yields. Use HPLC-grade reagents (>99%) .
- Temperature Control : Exothermic sulfonation requires strict temperature control (±2°C). Deviations promote side products like sulfonic acids .
- Workup Methods : Column chromatography (silica gel, ethyl acetate/hexane) improves purity but may reduce recovery. Compare with recrystallization outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
